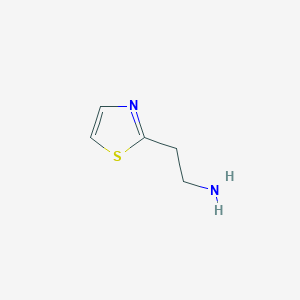

2-(2-Aminoethyl)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c6-2-1-5-7-3-4-8-5/h3-4H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZOYAWHWDRMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171583 | |

| Record name | 2-(2-Aminoethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18453-07-1 | |

| Record name | 2-Thiazolylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18453-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Aminoethyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018453071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Aminoethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiazol-2-yl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2-(2-Aminoethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies used to elucidate and confirm the structure of 2-(2-Aminoethyl)thiazole, a key heterocyclic amine with applications in medicinal chemistry. This document details the interpretation of spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Experimental protocols for these techniques are provided, along with data presented in structured tables for clarity and comparative analysis. Furthermore, this guide utilizes Graphviz diagrams to illustrate the logical workflow of the structure elucidation process.

Introduction

2-(2-Aminoethyl)thiazole, with the chemical formula C₅H₈N₂S and a molecular weight of 128.20 g/mol , is a significant building block in the synthesis of pharmacologically active compounds. Its structure, featuring a thiazole ring linked to an aminoethyl side chain, offers multiple sites for chemical modification, making it a versatile scaffold in drug discovery. Accurate structural confirmation is paramount for understanding its chemical reactivity, structure-activity relationships (SAR), and metabolic fate. This guide outlines the synergistic application of modern spectroscopic techniques to provide an unambiguous structural assignment.

Spectroscopic Data Analysis

The structural elucidation of 2-(2-Aminoethyl)thiazole relies on the careful analysis of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their connectivity within the molecule. The expected chemical shifts (δ) and coupling constants (J) for 2-(2-Aminoethyl)thiazole are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for 2-(2-Aminoethyl)thiazole

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 (thiazole) | ~7.2 - 7.4 | Doublet | ~3.5 | 1H |

| H5 (thiazole) | ~6.8 - 7.0 | Doublet | ~3.5 | 1H |

| -CH₂- (ethyl, adjacent to thiazole) | ~3.2 - 3.4 | Triplet | ~6.5 | 2H |

| -CH₂- (ethyl, adjacent to amine) | ~3.0 - 3.2 | Triplet | ~6.5 | 2H |

| -NH₂ (amine) | ~1.5 - 2.5 | Broad Singlet | - | 2H |

-

Thiazole Protons: The two protons on the thiazole ring (H4 and H5) are expected to appear as doublets in the aromatic region, with a characteristic coupling constant of approximately 3.5 Hz.

-

Ethyl Protons: The two methylene (-CH₂-) groups of the ethyl side chain will each appear as a triplet due to coupling with the adjacent methylene group. The methylene group attached to the electron-withdrawing thiazole ring is expected to be deshielded and appear at a slightly higher chemical shift.

-

Amine Protons: The protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms in 2-(2-Aminoethyl)thiazole are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(2-Aminoethyl)thiazole

| Carbon Assignment | Chemical Shift (ppm) |

| C2 (thiazole) | ~168 - 172 |

| C4 (thiazole) | ~140 - 144 |

| C5 (thiazole) | ~115 - 119 |

| -CH₂- (ethyl, adjacent to thiazole) | ~35 - 40 |

| -CH₂- (ethyl, adjacent to amine) | ~40 - 45 |

-

Thiazole Carbons: The carbon atom C2, being adjacent to both sulfur and nitrogen, is the most deshielded. The other two thiazole carbons, C4 and C5, will appear in the aromatic region.

-

Ethyl Carbons: The two methylene carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for 2-(2-Aminoethyl)thiazole are listed in Table 3. In thiazole derivatives, characteristic absorption bands can be observed for the N-H group in the range of 3353 cm⁻¹, the C=N group around 1515 cm⁻¹, the C=C group in the region of 1455 cm⁻¹, and the C-S-C group at approximately 1091 cm⁻¹[1].

Table 3: Characteristic IR Absorption Bands for 2-(2-Aminoethyl)thiazole

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (thiazole) | 1620 - 1680 | Medium |

| C=C Stretch (thiazole) | 1450 - 1550 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

| C-S Stretch | 600 - 800 | Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-(2-Aminoethyl)thiazole, the molecular ion peak [M]⁺ is expected at m/z 128. Key fragmentation patterns would involve the cleavage of the ethyl side chain.

Table 4: Expected Mass Spectrometry Data for 2-(2-Aminoethyl)thiazole

| m/z | Ion |

| 128 | [C₅H₈N₂S]⁺ (Molecular Ion) |

| 98 | [M - CH₂NH₂]⁺ |

| 84 | [Thiazole-CH₂]⁺ |

| 57 | [CH₂CH₂NH₂]⁺ |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-(2-Aminoethyl)thiazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. For ¹H NMR, a typical pulse program would involve a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer acquisition time.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Acquire the mass spectrum, ensuring good resolution to determine the accurate mass of the molecular ion and fragment ions.

Workflow and Logical Relationships

The process of structure elucidation follows a logical progression, starting from basic molecular information and moving to detailed spectroscopic analysis.

Caption: Logical workflow for the structural elucidation of a small molecule.

The initial information about the molecular formula provides the foundation. Mass spectrometry confirms the molecular weight. IR spectroscopy identifies the key functional groups, which are then further detailed by ¹³C and ¹H NMR to map out the carbon skeleton and proton environments, respectively. The dashed lines indicate the synergistic nature of the spectroscopic techniques, where information from one can aid in the interpretation of another. Finally, all data is integrated to confirm the proposed structure.

Conclusion

The structural elucidation of 2-(2-Aminoethyl)thiazole is a systematic process that relies on the combined power of NMR, IR, and Mass Spectrometry. By carefully analyzing the data from each technique and integrating the findings, a definitive structural assignment can be made. The experimental protocols and reference data provided in this guide serve as a valuable resource for researchers involved in the synthesis and characterization of novel thiazole derivatives and other small molecules in the field of drug development.

References

A Technical Guide to the Physicochemical Properties of 2-(2-Aminoethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminoethyl)thiazole and its parent scaffold, 2-aminothiazole, represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] The thiazole ring is a key feature in numerous natural and synthetic compounds, imparting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[2][3] 2-(2-Aminoethyl)thiazole, with its primary amine side chain, serves as a versatile scaffold for chemical modification, allowing for the synthesis of diverse compound libraries for biological screening and the exploration of structure-activity relationships (SAR).[1] This guide provides an in-depth overview of the core physicochemical properties of 2-(2-Aminoethyl)thiazole and its parent compound, 2-aminothiazole, supported by experimental methodologies and relevant biological context.

Core Physicochemical Properties

Quantitative data for 2-(2-Aminoethyl)thiazole is limited in readily available literature. Therefore, data for the well-studied parent compound, 2-aminothiazole, is provided for reference and comparison.

Table 1: Physicochemical Data for 2-(2-Aminoethyl)thiazole and 2-Aminothiazole

| Property | 2-(2-Aminoethyl)thiazole | 2-Aminothiazole | Source(s) |

| Molecular Formula | C₅H₈N₂S | C₃H₄N₂S | [1] |

| Molecular Weight | 128.20 g/mol | 100.14 g/mol | [1][4] |

| CAS Number | 18453-07-1 | 96-50-4 | [1][4] |

| Appearance | - | Light brown/yellow crystals or granular solid. | [4][5] |

| Melting Point | - | 86 - 94 °C | [5][6][7] |

| Boiling Point | - | 117 °C (at 20 hPa) | [5][7] |

| Water Solubility | - | 100 g/L (at 20 °C) | [5][7] |

| pKa | - | 9.6 (for a 100 g/L aqueous solution at 20 °C) | [7] |

| logP (Predicted) | - | 0.4 | [4] |

Experimental Protocols

The determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experimental procedures relevant to the characterization of 2-(2-Aminoethyl)thiazole.

Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classical and widely utilized method for preparing the 2-aminothiazole core.[5][8] It involves the condensation reaction between an α-haloketone and a thiourea derivative.[9]

General Protocol:

-

Reactant Preparation: Dissolve the appropriately substituted thiourea (1.0 equivalent) in a suitable solvent, such as ethanol or dimethylformamide (DMF).[9]

-

Condensation Reaction: Add the corresponding α-haloketone (e.g., a 2-bromoethanone derivative, 1.0-1.5 equivalents) to the solution. If the starting ketone is a hydrobromide salt, a base such as triethylamine (2.0-3.0 equivalents) is added to neutralize the acid.[9]

-

Heating: Stir the reaction mixture at an elevated temperature, typically between 70-80 °C.[9][10]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[10]

-

Workup and Isolation: Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected via vacuum filtration.[9] Alternatively, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water to remove impurities.[9]

-

Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), concentrated under reduced pressure, and purified. Purification is often achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[9]

Determination of Melting Point

Melting points are determined to assess the purity of a crystalline solid.

Protocol:

-

Sample Preparation: A small amount of the dried, purified crystalline compound is packed into a thin-walled capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., an electrothermal digital Mel-temp apparatus).[8]

-

Heating and Observation: The sample is heated at a controlled rate. The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. This range is reported as the melting point.[10]

Determination of pKa by pH-Metric/Spectrophotometric Titration

The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a molecule at a given pH. The hybrid pH-metric/UV spectrophotometric titration method is a robust technique for compounds with a chromophore near the ionization center.[11]

Protocol:

-

Solution Preparation: Prepare a solution of the compound in a suitable solvent system (e.g., a water-ethanol mixture to ensure solubility across the pH range).[11]

-

Titration Setup: Place the solution in a titration vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the sample solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH).

-

Data Acquisition: After each addition of the titrant, allow the pH to stabilize and record the pH value. Simultaneously, measure the UV-Visible absorbance spectrum of the solution.[11]

-

Data Analysis:

-

pH-Metric Method: Plot the pH versus the volume of titrant added. The pKa is calculated from the shape of the titration curve, often corresponding to the pH at the half-equivalence point.[11]

-

Spectrophotometric Method: Analyze the changes in absorbance at a specific wavelength where the protonated and deprotonated forms of the molecule exhibit different spectral characteristics. The pKa can be calculated using the Henderson-Hasselbalch equation based on the spectral data at various pH values.[11]

-

Visualizations: Workflows and Signaling Pathways

Hantzsch Thiazole Synthesis Workflow

The following diagram illustrates the generalized workflow for the Hantzsch synthesis of a 2-aminothiazole derivative.

Biological Target Pathway: Histamine H2 Receptor Agonism

A derivative, 2-Amino-5-(2-aminoethyl)-4-methylthiazole (Amthamine), is a potent and selective agonist for the histamine H2 receptor.[12] This interaction initiates a G-protein coupled receptor (GPCR) signaling cascade.

Conclusion

2-(2-Aminoethyl)thiazole is a valuable building block in medicinal chemistry, with its derivatives showing significant biological activities.[1][12] While comprehensive physicochemical data for the specific molecule is sparse, the properties of the parent 2-aminothiazole scaffold provide a solid foundation for researchers. The experimental protocols outlined herein offer standardized approaches for the synthesis and characterization of novel derivatives. Understanding these core properties and biological interactions is essential for the rational design and development of new therapeutic agents based on this privileged heterocyclic structure.

References

- 1. 2-(2-Aminoethyl)thiazole For Research [benchchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 6. 2-Aminothiazole | CAS#:96-50-4 | Chemsrc [chemsrc.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. scielo.br [scielo.br]

- 12. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 2-Aminoethylthiazole Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and mechanisms of action of 2-aminoethylthiazole derivatives and their analogs as promising therapeutic agents.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and several clinically approved drugs.[1][2][3] This technical guide focuses on the biological activities of 2-aminoethylthiazole derivatives, a subset of this important class of compounds, and their close analogs. These molecules have demonstrated significant potential across a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document provides a comprehensive overview of their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity

A significant body of research has demonstrated the potent cytotoxic effects of 2-aminothiazole derivatives against a wide spectrum of human cancer cell lines.[1][4] The anti-proliferative activity is often attributed to the modulation of various cellular processes, primarily through the induction of apoptosis and cell cycle arrest.[1]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for selected 2-aminothiazole derivatives against various cancer cell lines. It is important to note that while the core structure is the 2-aminothiazole, the specific side chains and substitutions play a crucial role in determining the potency and selectivity of these compounds.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [1] |

| Compound with a 2-(dialkylamino)ethylurea moiety at position 2 of benzothiazole | PI3Kα | 13 nM | [5] |

| 4-(4'-phenoxybiphenyl-4-yl) thiazol-2-amine | K562 (Leukemia) | Not specified, but identified as a lead anticancer agent | [6] |

| Thiazole derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM | [7] |

| Thiazole derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 µM | [7] |

| Thiazole-based compound 6i | MCF-7 (Breast Cancer) | 6.10 ± 0.4 μM | [8] |

| Thiazole-based compound 6v | MCF-7 (Breast Cancer) | 6.49 ± 0.3 μM | [8] |

Mechanism of Anticancer Action: Targeting the PI3K/Akt/mTOR Pathway

A key mechanism through which some 2-aminothiazole derivatives exert their anticancer effects is by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[9][10] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers.[11] By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can effectively halt cancer cell progression.[9][12]

References

- 1. benchchem.com [benchchem.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 2-(2-Aminoethyl)thiazole in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 2-(2-Aminoethyl)thiazole, a potent and selective histamine H1 receptor agonist. The document elucidates the molecular interactions, downstream signaling pathways, and pharmacological effects of this compound. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for comparative analysis. This guide is intended to serve as a valuable resource for researchers and professionals involved in pharmacology and drug development.

Introduction

2-(2-Aminoethyl)thiazole is a heterocyclic amine that has been identified as a highly selective agonist for the histamine H1 receptor.[1][2] Unlike the endogenous ligand histamine, which acts on all four histamine receptor subtypes (H1, H2, H3, and H4), 2-(2-Aminoethyl)thiazole's selectivity makes it a valuable pharmacological tool for studying the specific roles of the H1 receptor in various physiological and pathological processes. The 2-aminothiazole scaffold, of which this compound is a derivative, is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds with therapeutic applications ranging from antimicrobial to anticancer agents.[3][4][5] This guide focuses specifically on the mechanism of action of 2-(2-Aminoethyl)thiazole as a histamine H1 receptor agonist.

Core Mechanism of Action: Histamine H1 Receptor Agonism

The primary mechanism of action of 2-(2-Aminoethyl)thiazole is its function as a selective agonist at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 family of G-proteins.[2] This interaction initiates a cascade of intracellular signaling events that mediate the diverse physiological effects associated with H1 receptor activation.

Molecular Interaction with the H1 Receptor

While the precise binding mode of 2-(2-Aminoethyl)thiazole within the H1 receptor has not been explicitly detailed in the provided search results, its action as an agonist implies that it binds to the receptor in a manner that stabilizes the active conformation. This leads to the subsequent activation of the associated G-protein.

Downstream Signaling Pathway

Activation of the H1 receptor by 2-(2-Aminoethyl)thiazole triggers the following signaling cascade:

-

Gq/11 Protein Activation: The agonist-bound H1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq/11 protein, leading to its activation and dissociation from the βγ-subunits.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+ levels, activates protein kinase C (PKC).

-

Cellular Responses: The increase in intracellular Ca2+ and the activation of PKC lead to a variety of cellular responses, including smooth muscle contraction, increased vascular permeability, and neurotransmission.[2]

References

- 1. Pharmacological characterization of histamine receptors in the human temporal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical differentiation of histamine H1- and H2-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 2-Aminoethylthiazole Analogs

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoethylthiazole core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse array of biologically active compounds. Its inherent structural features and synthetic tractability have made it a focal point in the quest for novel therapeutics targeting a wide range of diseases, from infectious agents to cancer. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-aminoethylthiazole analogs, offering a comprehensive overview of key quantitative data, detailed experimental protocols, and the intricate signaling pathways they modulate.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-aminoethylthiazole analogs is profoundly influenced by the nature and position of substituents on the thiazole ring. The following sections summarize key SAR findings across different therapeutic areas.

Anti-tubercular Activity

SAR studies on 2-aminothiazoles as agents against Mycobacterium tuberculosis have revealed critical structural determinants for potency. A consistent finding is that the central thiazole moiety and a 2-pyridyl group at the C-4 position are generally intolerant to modification.[1][2] However, the N-2 position of the aminothiazole offers significant flexibility for introducing various substituents to enhance activity.[1][2]

Introduction of substituted benzoyl groups at the N-2 position has led to a remarkable improvement in anti-tubercular potency, with some analogs achieving MIC values in the nanomolar range.[1][2] For instance, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine demonstrated a MIC of 0.024 μM.[1][2] Heterocyclic analogs at the 5-position have also been explored, with potency appearing to have a weak correlation with hydrophobicity.[1]

Table 1: SAR of 2-Aminothiazole Analogs against Mycobacterium tuberculosis

| Compound ID | R1 (N-2 substituent) | R2 (C-4 substituent) | R3 (C-5 substituent) | MIC (μM) | Reference |

| Series 1 | Phenyl derivatives | 2-pyridyl | H | 12.5–25 | [1] |

| 17-19 | H | 2-pyridyl | H | 0.39–0.78 | [1] |

| 32, 33 | H | H | Thiophene | 1.6–3.1 | [1] |

| 30, 31 | H | H | Furan | 3.1–6.3 | [1] |

| 55 | N-(3-Chlorobenzoyl) | 2-pyridyl | H | 0.024 | [1][2] |

Kinase Inhibition

The 2-aminothiazole scaffold has proven to be a fertile ground for the development of potent kinase inhibitors. Notably, it serves as the core template for the pan-Src family kinase inhibitor, Dasatinib.[3] Optimization of this scaffold has led to analogs with nanomolar to subnanomolar potencies.[3]

The discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib) highlights the intricate SAR for this class of compounds. The 2-aminothiazole core acts as a crucial hinge-binding motif within the ATP-binding pocket of kinases.

Table 2: SAR of 2-Aminothiazole Analogs as Kinase Inhibitors

| Compound | Target Kinase(s) | IC50 / Ki (nM) | Key Structural Features | Reference |

| Dasatinib (BMS-354825) | Pan-Src, Abl | <1 (Src), 1 (Abl) | 2-aminothiazole core, N-(2-chloro-6-methylphenyl)carboxamide, pyrimidinyl-piperazinyl side chain | [3] |

| Analog 12m | Pan-Src | Subnanomolar | 2-aminothiazole core with optimized side chains | [3] |

Antifungal Activity

Derivatives of 2-aminothiazole have demonstrated promising activity against fungal pathogens such as Histoplasma capsulatum and Cryptococcus neoformans. SAR studies of a lead compound, 41F5, revealed that a thiazole core with a naphth-1-ylmethyl group at the 5-position and specific amide substituents at the 2-position are crucial for high antifungal activity.[4] Cyclohexylamide, cyclohexylmethylamide, or cyclohexylethylamide substituents at the 2-position resulted in the highest growth inhibition of Histoplasma yeast, with MIC50s of 0.4 μM.[4]

Table 3: SAR of 2-Aminothiazole Analogs against Histoplasma capsulatum

| Compound ID | R1 (C-2 substituent) | R2 (C-5 substituent) | MIC50 (μM) | Selectivity Index (SI) | Reference |

| 41F5 | Cyclohexanecarboxamide | Naphth-1-ylmethyl | 0.4-0.8 | >10 | [4] |

| Analogs | Cyclohexylamide | Naphth-1-ylmethyl | 0.4 | 92 to >100 | [4] |

| Analogs | Cyclohexylmethylamide | Naphth-1-ylmethyl | 0.4 | 92 to >100 | [4] |

| Analogs | Cyclohexylethylamide | Naphth-1-ylmethyl | 0.4 | 92 to >100 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 2-aminoethylthiazole analogs, based on established literature procedures.

General Synthesis of 2-Amino-4-(pyrid-2-yl)thiazole Analogs

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.

Materials:

-

2-Bromoacetylpyridine hydrobromide

-

Thiourea or substituted thiourea

-

Ethanol

-

Concentrated Ammonia

-

Sodium Hydroxide

-

Acids (for N-acylation)

-

Coupling agents (e.g., EDC)

Procedure:

-

Synthesis of 2-amino-4-(pyrid-2-yl)thiazole:

-

A mixture of 2-bromoacetylpyridine hydrobromide and thiourea is refluxed in ethanol.

-

The reaction mixture is then treated with concentrated ammonia to yield the crude product.

-

Purification is typically achieved by recrystallization or column chromatography.[1]

-

-

N-Acylation of the 2-Amino Group:

-

The synthesized 2-amino-4-(pyrid-2-yl)thiazole is coupled with a variety of aliphatic, aromatic, or heteroaromatic acids.

-

The coupling reaction is often mediated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a suitable solvent like dichloromethane.[1]

-

Caption: General synthetic workflow for 2-amino-4-(pyrid-2-yl)thiazole analogs.

In Vitro Anti-tubercular Activity Assay

The minimum inhibitory concentration (MIC) is determined to assess the anti-mycobacterial activity of the synthesized compounds.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates

-

Resazurin dye

-

Test compounds and control drugs (e.g., isoniazid)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase and adjust the turbidity to a McFarland standard of 1.0.

-

Assay Setup:

-

Add the diluted compounds to the wells of a 96-well plate.

-

Add the prepared bacterial suspension to each well.

-

Include positive (drug-free) and negative (no bacteria) controls.

-

-

Incubation: Incubate the plates at 37°C for 7-14 days.

-

MIC Determination:

-

Add resazurin solution to each well and incubate for a further 24 hours.

-

A color change from blue to pink indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents this color change.

-

In Vitro Kinase Inhibition Assay

The inhibitory activity of the analogs against specific kinases is evaluated using a biochemical assay.

Materials:

-

Recombinant human kinase (e.g., Src, Abl)

-

Specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compounds and positive control inhibitor (e.g., Dasatinib)

-

ADP-Glo™ Kinase Assay kit or similar

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Setup: In a 96-well plate, add the kinase, peptide substrate, and assay buffer.

-

Inhibition: Add the test compound or positive control to the respective wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions. The IC50 value is calculated from the dose-response curve.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Signaling Pathways

Many 2-aminoethylthiazole analogs exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.

The Raf/MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that is frequently dysregulated in cancer. Several 2-aminothiazole-based kinase inhibitors target components of this pathway.

Caption: The Raf/MEK/ERK signaling cascade.

This pathway is initiated by the binding of growth factors to receptor tyrosine kinases, leading to the activation of Ras. Activated Ras then recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1/2. MEK1/2 subsequently phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors, ultimately leading to changes in gene expression that promote cell proliferation, survival, and differentiation. The development of inhibitors targeting kinases within this pathway, such as Raf and MEK, is a major focus of anticancer drug discovery.

References

The 2-Aminothiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1][2] This five-membered ring system, containing both sulfur and nitrogen, serves as a crucial pharmacophore in a number of FDA-approved drugs and a vast array of clinical and preclinical candidates.[3][4] Its synthetic tractability and ability to engage in various biological interactions have established it as a cornerstone for the development of novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[5][6] This technical guide provides a comprehensive overview of the 2-aminothiazole scaffold, detailing its synthesis, diverse biological activities with quantitative data, mechanisms of action through signaling pathways, and key experimental protocols.

Synthesis of the 2-Aminothiazole Core

The most prevalent and versatile method for the synthesis of the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis .[7] This classical condensation reaction involves the reaction of an α-haloketone with a thiourea derivative. The reaction proceeds through a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to yield the 2-aminothiazole ring.

A generalized workflow for the Hantzsch synthesis is depicted below:

Variations of this method allow for the introduction of a wide range of substituents at the 4- and 5-positions of the thiazole ring, enabling extensive structure-activity relationship (SAR) studies.

Biological Activities and Quantitative Data

The 2-aminothiazole scaffold has been incorporated into molecules exhibiting a wide array of biological activities. The following sections summarize the key therapeutic areas with representative quantitative data.

Anticancer Activity

2-Aminothiazole derivatives have demonstrated potent anticancer activity against a multitude of human cancer cell lines.[1][8] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[9]

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Dasatinib (BMS-354825) | K562 (Leukemia) | <1 nM | [10] |

| Alpelisib (BYL719) | Breast Cancer cell lines | Varies (nM range) | [1] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [1] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [1] |

| Compound 28 | HT29 (Colon Cancer) | 0.63 µM | [1] |

| Thiazolyl-thiourea derivative 88 | HS 578T (Breast Cancer) | 0.8 µM | [11] |

| (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide 17 | - | Kd for KPNB1: ~20 nM | [1] |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [3] |

Kinase Inhibition

A significant number of 2-aminothiazole-based compounds are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[12][13] Dasatinib, a prominent example, is a multi-targeted kinase inhibitor.[10]

| Compound | Target Kinase(s) | IC50 Value | Reference |

| Dasatinib | Src, Abl, c-KIT, PDGFR-β | <1 nM | [10] |

| Dasatinib-L-arginine derivative (Das-R, 7) | Csk | 4.4 nM | [10] |

| Dasatinib-L-arginine derivative (Das-R, 7) | Src | <0.25 nM | [10] |

| Dasatinib-L-arginine derivative (Das-R, 7) | Abl | <0.45 nM | [10] |

| Compound 2 (from VLS) | CK2α | 27.7 µM | [14] |

The inhibition of a generalized kinase signaling pathway by a 2-aminothiazole derivative is illustrated below:

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 2-(2-Aminoethyl)thiazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(2-Aminoethyl)thiazole is a heterocyclic amine of interest in medicinal chemistry and drug discovery due to its structural resemblance to bioactive molecules. The thiazole ring is a common scaffold in a variety of pharmaceuticals, and the aminoethyl side chain provides a key functional group for further molecular elaboration. Accurate spectroscopic data is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound. In the absence of published experimental data, this guide provides an informed projection of its spectral properties.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-(2-Aminoethyl)thiazole. These predictions are based on the known spectral data of 2-aminothiazole and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.2 | d | 1H | Thiazole H-4 |

| ~ 6.8 | d | 1H | Thiazole H-5 |

| ~ 3.2 | t | 2H | -CH₂-N (adjacent to thiazole) |

| ~ 3.0 | t | 2H | -CH₂-NH₂ |

| ~ 1.5 - 2.0 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | Thiazole C-2 |

| ~ 142 | Thiazole C-4 |

| ~ 115 | Thiazole C-5 |

| ~ 45 | -CH₂-N (adjacent to thiazole) |

| ~ 40 | -CH₂-NH₂ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium, Broad | N-H stretch (amine) |

| 3100 - 3000 | Medium | C-H stretch (aromatic/vinylic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~ 1620 | Strong | C=N stretch (thiazole ring) |

| ~ 1580 | Medium | C=C stretch (thiazole ring) |

| ~ 1450 | Medium | CH₂ bend |

| ~ 1100 | Strong | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 128 | [M]⁺ (Molecular Ion) |

| 98 | [M - CH₂NH₂]⁺ |

| 85 | [M - C₂H₄N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the characterization of 2-(2-Aminoethyl)thiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: A sample of 5-10 mg of 2-(2-Aminoethyl)thiazole would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The spectra would be recorded on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-IR: A small amount of the solid or liquid sample would be placed directly on the ATR crystal. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

-

KBr Pellet Method (for solids): A few milligrams of the sample would be ground with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum would then be obtained.

Mass Spectrometry (MS)

-

Electron Impact (EI)-MS: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the mass spectrometer. The sample would be ionized by a high-energy electron beam, and the resulting fragments would be analyzed.

-

Electrospray Ionization (ESI)-MS: For a softer ionization method that often preserves the molecular ion, a solution of the sample would be infused into the ESI source. This is particularly useful for confirming the molecular weight.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a synthesized compound like 2-(2-Aminoethyl)thiazole is depicted below.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

While experimental spectroscopic data for 2-(2-Aminoethyl)thiazole remains elusive in publicly accessible sources, this guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The outlined experimental protocols offer a clear path for researchers to obtain and confirm this vital data. The acquisition and publication of these spectra would be a valuable contribution to the chemical and pharmaceutical research communities, facilitating future work on this and related compounds.

Quantum Chemical Calculations for 2-Aminothiazole Derivatives: A Technical Guide for Drug Development

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4][5] Several clinically approved drugs, such as the anticancer agent Dasatinib and the third-generation cephalosporin antibiotic Cefdinir, feature this heterocyclic motif.[1][3] The versatility and potent bioactivity of 2-aminothiazole derivatives have made them a focal point in drug discovery and development.[3][6]

Quantum chemical calculations have emerged as an indispensable tool in this field, providing profound insights into the electronic structure, reactivity, and spectroscopic properties of these molecules at an atomic level.[7] By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, frontier molecular orbital (FMO) energies, and other key descriptors that correlate with a compound's biological activity.[8] This in-silico approach accelerates the drug design process by enabling the rational design of novel derivatives with enhanced efficacy and by elucidating structure-activity relationships (SAR) before undertaking costly and time-consuming synthesis and experimental testing.[3][9] This guide provides an in-depth overview of the core methodologies, data interpretation, and applications of quantum chemical calculations in the study of 2-aminothiazole derivatives for a scientific audience.

Computational Methodologies and Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For 2-aminothiazole derivatives, Density Functional Theory (DFT) has become the most prevalent approach due to its favorable balance of computational cost and accuracy.

1. Geometry Optimization

The first and most critical step is the optimization of the molecule's ground-state geometry. This process finds the lowest energy conformation of the molecule.

-

Method: The B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional is the most commonly used method for these systems.[2]

-

Basis Set: Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently employed.[2][10][11] The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electronic distribution in heterocyclic systems containing heteroatoms like nitrogen and sulfur.

-

Software: The Gaussian suite of programs is a standard software package for these types of calculations.

-

Verification: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable equilibrium geometry.

2. Electronic Property Calculations

Once the geometry is optimized, a range of electronic properties can be calculated to understand the molecule's reactivity and kinetic stability.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular importance.[8]

-

EHOMO relates to the molecule's ability to donate electrons. Higher EHOMO values suggest a better electron donor.

-

ELUMO indicates the molecule's ability to accept electrons. Lower ELUMO values suggest a better electron acceptor.

-

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO.[12][8]

-

-

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these descriptors quantify the overall reactivity of the molecule. The key parameters are calculated using the following formulas:

-

Ionization Potential (I) ≈ -EHOMO

-

Electron Affinity (A) ≈ -ELUMO

-

Electronegativity (χ) = (I + A) / 2

-

Chemical Hardness (η) = (I - A) / 2

-

Chemical Softness (S) = 1 / (2η)

-

Electrophilicity Index (ω) = χ² / (2η)

-

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. They are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions, including hydrogen bonding and receptor binding.

3. Spectroscopic Analysis

Quantum chemical calculations can predict vibrational (infrared) and NMR spectra, which serve as a powerful tool for structural confirmation when compared with experimental data.

-

Infrared (IR) Spectra: Frequency calculations yield the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often systematically overestimated compared to experimental values, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) for better agreement.[10]

-

Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. The calculated shifts are reported relative to a standard, typically Tetramethylsilane (TMS).

The general workflow for these computational studies is depicted in the diagram below.

References

- 1. mdpi.com [mdpi.com]

- 2. excli.de [excli.de]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2] [scirp.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery

The 2-aminothiazole (2-AT) moiety is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Recognized as a "privileged structure," its versatile chemical nature and ability to interact with a wide array of biological targets have established it as a fundamental component in numerous therapeutic agents.[3][4] This structural core is found in several clinically approved drugs, including the anticancer agents Dasatinib and Alpelisib, the third-generation antibiotic Cefdinir, and the H2 receptor antagonist Famotidine, highlighting its therapeutic significance.[5][6][7] The broad spectrum of biological activities associated with 2-aminothiazole derivatives—spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties—makes this scaffold a fertile ground for the development of novel therapeutics.[8][9][10]

This technical guide provides an in-depth review of 2-aminothiazole derivatives, focusing on their synthesis, biological activities, and mechanisms of action across various therapeutic areas. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.

Anticancer Activity of 2-Aminothiazole Derivatives

Derivatives of 2-aminothiazole have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[2][5] Their anticancer potential stems from their ability to modulate critical cellular processes, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[3]

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic efficacy of various 2-aminothiazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. The data below summarizes the activity of representative compounds against several cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Dasatinib | K562 (Leukemia) | < 1 | [11] |

| MCF-7 (Breast) | < 1 | [11] | |

| HT-29 (Colon) | < 1 | [11] | |

| Compound 20 | H1299 (Lung) | 4.89 | [5] |

| SHG-44 (Glioma) | 4.03 | [5] | |

| Compound 6d | K563 (Leukemia) | Comparable to Dasatinib | [11] |

| MCF-7 (Breast) | 20.2 | [11] | |

| HT-29 (Colon) | 21.6 | [11] | |

| Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic) | 43.08 | [12] |

Mechanisms of Anticancer Action

1. Induction of Apoptosis: A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the initiation of the apoptotic cascade.[3] Many derivatives have been shown to modulate the Bcl-2 family of proteins, which are central regulators of the intrinsic (mitochondrial) pathway of apoptosis. Specifically, they can down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins such as Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[3]

2. Cell Cycle Arrest: In addition to triggering cell death, these compounds can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, commonly the G0/G1 or G2/M phases.[3] This prevents the cells from entering DNA synthesis (S phase) or mitosis (M phase), respectively, often as a prelude to apoptosis.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

A Historical and Mechanistic Guide to Thiazole Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Since its initial synthesis, this versatile scaffold has been incorporated into a vast array of compounds exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the historical context of thiazole derivative research, from early discoveries to their current applications in drug development. It offers a comprehensive overview of key synthetic methodologies, quantitative biological data, and the intricate signaling pathways through which these compounds exert their effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Historical Milestones in Thiazole Research

The journey of thiazole derivatives in science began in the late 19th century. A pivotal moment was the first synthesis of the thiazole ring in 1887 by Arthur Hantzsch, a reaction that remains a fundamental method in heterocyclic chemistry.[1] Initially, the interest in these compounds was primarily in the field of synthetic dyes. However, the 20th century witnessed a paradigm shift as the therapeutic potential of thiazole derivatives came to light.

One of the earliest and most significant breakthroughs was the discovery of Sulfathiazole , an antimicrobial sulfonamide drug that became widely used in the 1940s to treat bacterial infections. This discovery marked the entry of thiazoles into the realm of medicinal chemistry and spurred further investigation into their biological activities.[2]

Another critical milestone was the identification of the thiazole ring in the structure of Vitamin B1 (Thiamine) , highlighting its importance in biological systems. The subsequent decades saw the development of numerous thiazole-containing drugs with diverse therapeutic applications, including the anti-inflammatory agent Meloxicam , the H2 receptor antagonist Nizatidine used for treating ulcers, and the potent antiretroviral drug Ritonavir , a cornerstone in HIV/AIDS therapy.[2]

The late 20th and early 21st centuries have seen an explosion in the development of thiazole-based anticancer agents. A notable example is Dasatinib , a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[3][4] More recently, the therapeutic landscape of thiazole derivatives has expanded to include inhibitors of key signaling pathways implicated in cancer, such as PI3K/mTOR and VEGFR-2, as well as compounds that target tubulin polymerization.[5][6][7][8]

Synthetic Methodologies: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains a widely employed and versatile method for the construction of the thiazole ring.[1] The classical approach involves the condensation reaction between an α-haloketone and a thioamide.[1][9]

General Reaction Mechanism

The reaction proceeds through a series of steps:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone.

-

Cyclization: An intramolecular cyclization occurs, forming a five-membered ring intermediate.

-

Dehydration: The intermediate undergoes dehydration to yield the aromatic thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a representative example of the Hantzsch synthesis.[1]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar

-

Hot plate

-

20 mL scintillation vial

-

100 mL beaker

-

Buchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add 5 mL of methanol and a stir bar to the vial.

-

Heat the mixture on a hot plate with stirring at approximately 100°C for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Set up a Buchner funnel with a 50 mL side-arm flask and filter paper. Wet the filter paper with water.

-

Filter the mixture and wash the collected solid with water.

-

Spread the solid product on a tared watch glass and allow it to air dry.

-

Once dry, determine the mass of the product and calculate the percent yield.

Quantitative Biological Data

The therapeutic potential of thiazole derivatives is underscored by their potent activity against various biological targets. The following tables summarize key quantitative data for selected anticancer and antimicrobial thiazole derivatives.

Anticancer Activity of Thiazole Derivatives

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Class | Target/Cell Line | Compound Example | IC₅₀ (µM) | Reference |

| Kinase Inhibitors | VEGFR-2 | Compound 4c | 0.15 | [10] |

| PI3Kα | Compound 3b | 0.086 | [11] | |

| mTOR | Compound 3b | 0.221 | [11] | |

| Tubulin Polymerization Inhibitors | Tubulin Polymerization | Compound 5b | 3.3 | [8] |

| MCF-7 (Breast Cancer) | Compound 5b | 0.48 | [8] | |

| A549 (Lung Cancer) | Compound 5b | 0.97 | [8] | |

| Tubulin Polymerization | Compound 7c | 2.00 | [12] | |

| Tubulin Polymerization | Compound 9a | 2.38 | [12] | |

| Cytotoxic Agents | MCF-7 (Breast Cancer) | Compound 4c | 2.57 | [10] |

| HepG2 (Liver Cancer) | Compound 4c | 7.26 | [10] | |

| MCF-7 (Breast Cancer) | Compound 8 | 3.36 µg/mL | [13] |

Antimicrobial Activity of Thiazole Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound Series | Microorganism | Compound Example | MIC (µg/mL) | Reference |

| Benzothiazole Derivatives | S. aureus | Compound 3a | 0.008 | [14] |

| E. coli | Compound 3a | 0.03 | [14] | |

| Hetaryl Thiazole Derivatives | S. aureus | Compound 3 | 0.23-0.70 | [15] |

| E. coli | Compound 3 | 0.23-0.70 | [15] | |

| Bithiazole Derivatives | S. typhimurium | Compound 7 | 0.49 | [16] |

| S. typhimurium | Compound 13 | 0.49 | [16] | |

| Thiazole-Pyridine Hybrids | S. aureus | Compound 37c | 46.9 | [17] |

| E. coli | Compound 37c | 93.7 | [17] |

Experimental Protocols for Biological Evaluation

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18][19][20][21][22]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

96-well plates

-

Complete growth medium

-

Thiazole compounds to be tested

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[22]

-

Compound Treatment: Prepare serial dilutions of the thiazole compounds in the growth medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[20]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[19]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[15]

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Thiazole compounds to be tested

-

Standard antimicrobial agents (positive controls)

-

Inoculum of the microorganism

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the thiazole compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Thiazole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, apoptosis, and angiogenesis. Its dysregulation is a hallmark of many cancers.[11][12][23][24] Several thiazole derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[11][12][23][24]

Inhibition of VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][10][13][16][25][26][27][28] Thiazole derivatives have been designed to inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking downstream signaling and angiogenesis.[5][10][16][27]

Inhibition of Tubulin Polymerization

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division. Some thiazole derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8][12][17][23][24][29][30]

Experimental Workflow for Anticancer Drug Discovery

The discovery and development of novel thiazole-based anticancer agents typically follow a structured workflow, from initial synthesis to preclinical evaluation.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

- 10. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. jchemrev.com [jchemrev.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. atcc.org [atcc.org]

- 21. texaschildrens.org [texaschildrens.org]

- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 28. mdpi.com [mdpi.com]

- 29. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]

- 30. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: Hantzsch Synthesis for 2-(2-Aminoethyl)thiazole Derivatives

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the formation of thiazole rings.[1] The classic method involves the condensation of an α-haloketone with a thioamide.[2][3] This versatile synthesis is known for its simplicity and high yields, making it a favored route for accessing a wide array of substituted thiazoles.[2]

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently incorporated into molecules designed to interact with various biological targets.[4][5] Derivatives containing a 2-(2-aminoethyl) side chain are of particular interest in drug discovery. This structural motif can serve as a key pharmacophore, enabling interactions with biological receptors and enzymes. Consequently, these compounds have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[5][6][7] These application notes provide a detailed overview and experimental protocols for the synthesis of 2-(2-aminoethyl)thiazole derivatives via the Hantzsch reaction, tailored for researchers in organic synthesis and drug development.

Reaction Mechanism and Workflow

The Hantzsch synthesis proceeds through a well-established multi-step pathway.[2] The reaction begins with a nucleophilic attack (SN2 reaction) from the sulfur atom of the thioamide onto the α-carbon of the haloketone.[2] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring.[2][8]

Caption: General workflow for the Hantzsch synthesis of 2-(2-Aminoethyl)thiazole derivatives.

Application in Drug Discovery

The 2-aminothiazole core is a key component in several clinically approved drugs, such as the anticancer agent Dasatinib.[6] The incorporation of an aminoethyl side chain at the 2-position provides a flexible linker and a basic nitrogen center, which can be crucial for binding to target proteins like kinases. The development of novel derivatives using the Hantzsch synthesis allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[6] The versatility of the synthesis permits modification at both the 4- and 5-positions of the thiazole ring (by varying the α-haloketone) and on the aminoethyl side chain, enabling the fine-tuning of pharmacological properties.

Caption: Logical relationship of Hantzsch synthesis in the drug discovery pipeline.

Experimental Protocols

The following protocols provide a representative method for the synthesis of a 2-(2-aminoethyl)thiazole derivative. The synthesis is presented in two stages: (1) the Hantzsch condensation to form the protected thiazole and (2) the subsequent deprotection of the primary amine.

Protocol 1: Synthesis of tert-butyl (2-(4-phenylthiazol-2-yl)ethyl)carbamate

This procedure details the cyclocondensation reaction between an α-haloketone and a protected aminoethyl thioamide.

Materials:

-

2-Bromoacetophenone (1.0 mmol, 199 mg)

-

tert-butyl (2-thioxoethyl)carbamate (1.1 mmol, 208 mg)

-

Ethanol (10 mL)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

Procedure:

-